N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)
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Overview
Description
N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) is an organic compound known for its unique structure and potential applications in various fields. This compound features a central methylene bridge connecting two benzamide groups, each substituted with a 4-methyl group. The phenyl ring is further substituted with two methoxy groups at the 3 and 4 positions, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) typically involves a multi-step process. One common method includes the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylbenzamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the benzamide moieties can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and benzamide groups play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[(3,4-dimethoxyphenyl)methylene]bis(benzamide)
- N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-chlorobenzamide)
- N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-fluorobenzamide)
Uniqueness
N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-[(4-methylbenzoyl)amino]methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-16-5-9-18(10-6-16)24(28)26-23(20-13-14-21(30-3)22(15-20)31-4)27-25(29)19-11-7-17(2)8-12-19/h5-15,23H,1-4H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUMEWAANGIEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359684 |
Source
|
Record name | N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-51-7 |
Source
|
Record name | N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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